Molecular Weight and Calculated logP Differentiation from Imidazole and Thiazole Analogs
The target compound (MW 380.4 g/mol, XLogP3 3.2) exhibits higher molecular weight and lipophilicity compared to the imidazole analog (MW 368.4 g/mol, logP ~2.1) and the thiazole analog (estimated MW ~385 g/mol). The increased lipophilicity of the pyrimidine-containing compound is consistent with enhanced membrane permeation in passive diffusion models, while the dual nitrogen atoms in the pyrimidine ring provide additional hydrogen-bond acceptor capacity (HBA count 7) relative to the imidazole (HBA ~5) and thiazole (HBA ~5) analogs [1][2].
| Evidence Dimension | Calculated logP (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBA count = 7; MW = 380.4 g/mol |
| Comparator Or Baseline | 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate: logP ≈ 2.1; HBA ≈ 5; MW = 368.4 g/mol; 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate: MW ≈ 385 g/mol (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 log units; ΔHBA ≈ +2; ΔMW ≈ +12 g/mol vs. imidazole analog |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparative data from molbic.idrblab.net and vendor sources |
Why This Matters
Higher logP and HBA count can translate into distinct membrane permeability and target-binding profiles, making the pyrimidine analog a non-interchangeable chemical probe for cell-based assays where cellular uptake and polypharmacology are critical variables.
- [1] PubChem. Computed chemical properties for CID 7217956. https://pubchem.ncbi.nlm.nih.gov/compound/1321906-26-6 (accessed 2026-04-29). View Source
- [2] molbic.idrblab.net. Compound Information for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate. https://molbic.idrblab.net/ (accessed 2026-04-29). View Source
